6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their thermal stability, mechanical strength, and resistance to moisture, making them valuable in various industrial applications. This particular compound is characterized by the presence of a chloro group, ethoxyphenyl group, and two methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethoxyphenol with 6-chloro-3,5-dimethyl-2-aminobenzyl alcohol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-performance polymers and resins, which are used in coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-(4-chloro-3,5-dimethyl-phenoxy)propyl-1H-indole-2-carboxylic acid: Shares structural similarities but differs in the presence of an indole ring and carboxylic acid group.
6-chloro-3-(2-methoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, contributes to its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-3-(2-ethoxyphenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-4-21-16-8-6-5-7-15(16)20-10-14-13(3)18(19)12(2)9-17(14)22-11-20/h5-9H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNBPYAOCDEXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC3=C(C=C(C(=C3C)Cl)C)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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